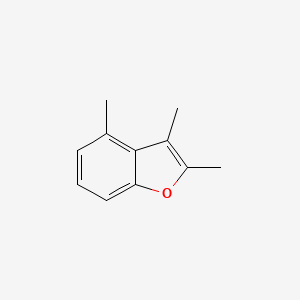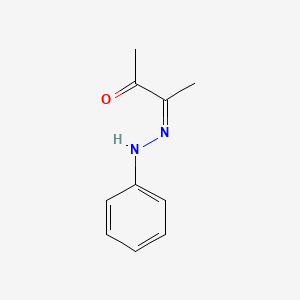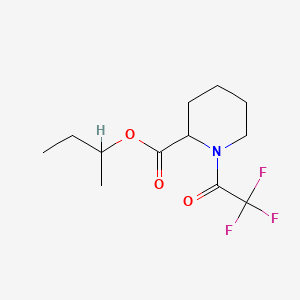
butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoroacetyl group and a butan-2-yl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the acidic by-products. The resulting intermediate is then esterified with butan-2-ol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the trifluoroacetyl group to a different functional group.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural stability and can interact with various biological receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the butan-2-yl ester.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another trifluoroacetyl-containing compound with different structural features.
Uniqueness
Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is unique due to the combination of the trifluoroacetyl group and the butan-2-yl ester, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H18F3NO3 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO3/c1-3-8(2)19-10(17)9-6-4-5-7-16(9)11(18)12(13,14)15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
WPEYTXDPQFFBSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C1CCCCN1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


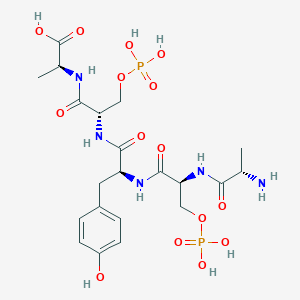
![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)
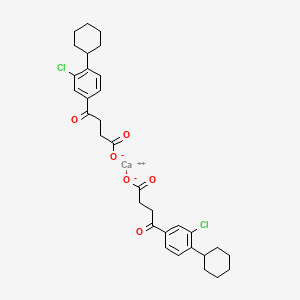




![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)

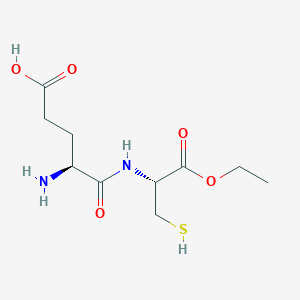
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
